molecular formula C19H17F2N3O3S B3397896 2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1021226-12-9

2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No. B3397896
CAS RN: 1021226-12-9
M. Wt: 405.4 g/mol
InChI Key: GPDPEZOLSBYQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields such as pharmaceuticals, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and weed growth. This inhibition leads to the suppression of cell growth and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cells. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. In weed cells, this compound has been shown to inhibit cell division and growth. The effects of this compound on normal cells are not fully understood.

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide in lab experiments include its potency and selectivity for certain enzymes. Its limitations include its potential toxicity to normal cells and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research of 2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide. These include:
1. Further investigation of its potential as a drug candidate for cancer treatment.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Investigation of its potential as a herbicide for weed control.
4. Investigation of its potential as a building block for the synthesis of new materials.
5. Investigation of its potential as a tool for studying the activity of certain enzymes.
In conclusion, this compound is a chemical compound that has been synthesized for scientific research purposes. It has potential applications in various fields such as pharmaceuticals, agriculture, and materials science. Its mechanism of action involves the inhibition of certain enzymes that are involved in cancer cell proliferation and weed growth. Its advantages include its potency and selectivity, while its limitations include its potential toxicity and limited solubility. There are several future directions for the research of this compound, including the development of new derivatives and investigation of its potential as a herbicide and building block for new materials.

Scientific Research Applications

2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide has been studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its potential as a drug candidate. It has been shown to exhibit activity against certain cancer cell lines and could be developed into a new anticancer agent. In the agricultural industry, this compound has been studied for its potential as a herbicide. It has been shown to inhibit the growth of certain weeds and could be developed into a new herbicide. In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials.

properties

IUPAC Name

2,4-difluoro-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3S/c20-15-7-9-18(16(21)13-15)28(26,27)22-11-4-12-24-19(25)10-8-17(23-24)14-5-2-1-3-6-14/h1-3,5-10,13,22H,4,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDPEZOLSBYQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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